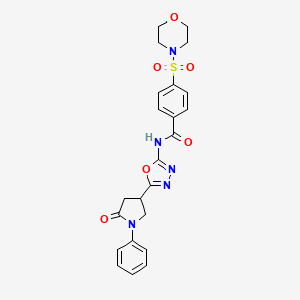

4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O6S/c29-20-14-17(15-28(20)18-4-2-1-3-5-18)22-25-26-23(34-22)24-21(30)16-6-8-19(9-7-16)35(31,32)27-10-12-33-13-11-27/h1-9,17H,10-15H2,(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNCUHPRCHXXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a morpholino sulfonamide group and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities. The presence of the pyrrolidine and benzamide functionalities further enhances its potential as a therapeutic agent.

Antibacterial Activity

Research has indicated that derivatives containing the 1,3,4-oxadiazole core exhibit significant antibacterial activity. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in several studies:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar sulfonamide structures have shown promising AChE inhibitory activity. For example, some derivatives reported IC50 values as low as , indicating strong inhibition .

- Urease Inhibition : The synthesized compounds also exhibited strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria. The IC50 values for the most active derivatives were significantly lower than those of traditional inhibitors .

Binding Interactions

Fluorescence quenching studies have been used to assess the binding affinity of the compound to bovine serum albumin (BSA). These studies reveal that the compound interacts effectively with BSA, suggesting good bioavailability and potential for therapeutic use .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to 4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide:

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with trifluoromethyl (6), halogenated (7, 15), or alkoxy (20) substituents. Such modifications often influence solubility, bioavailability, and target binding .

Biological Activity: While LMM5 and LMM11 () exhibit antifungal activity via thioredoxin reductase inhibition, compounds like 6 and 20 target Ca²⁺/calmodulin pathways. The target compound’s pyrrolidinone moiety may confer unique interactions with enzymes or receptors, though empirical data are lacking .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (6) or bromo (7) substituents show moderate-to-high inhibitory activity, likely due to enhanced electrophilicity .

- Sulfonamide Modifications: LMM5’s benzyl(methyl)sulfamoyl group enhances antifungal efficacy compared to simpler sulfonamides, suggesting the target compound’s morpholinosulfonyl group may similarly improve target engagement .

- Heterocyclic Linkers: The 5-oxo-pyrrolidinone moiety in the target compound could mimic natural substrates, as seen in pyrrolidinone-oxadiazole hybrids with antibacterial activity () .

Q & A

Q. Key Optimization Factors :

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance nucleophilicity during sulfonation .

- Catalysts : TEA or pyridine accelerates coupling reactions .

Q. Example Yields from Analogous Syntheses :

| Step | Yield | Reference |

|---|---|---|

| Oxadiazole formation | 82% | |

| Sulfonation | 75% | |

| Coupling | 71% |

Structural Characterization

Q2: Which spectroscopic and crystallographic methods are prioritized for validating the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., morpholinosulfonyl CH₂ groups at δ 3.2–3.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 458.49 for C₂₂H₂₃N₅O₆S) .

- X-ray Crystallography : Resolves stereochemistry and confirms oxadiazole/pyrrolidinone ring conformations .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Q. Purity Assessment :

- HPLC : ≥95% purity is achievable using C18 columns with acetonitrile/water gradients .

Functional Group Reactivity

Q3: How do the morpholinosulfonyl and 1,3,4-oxadiazole moieties influence chemical reactivity and bioactivity?

Answer:

- Morpholinosulfonyl :

- Enhances solubility via polar sulfonyl groups.

- Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- 1,3,4-Oxadiazole :

- Acts as a bioisostere for ester/amide groups, improving metabolic stability .

- Enables π-π stacking with aromatic residues in proteins .

Q. Reactivity Insights :

- The oxadiazole ring undergoes nucleophilic substitution at the C-2 position, enabling derivatization .

- The morpholinosulfonyl group is resistant to hydrolysis under physiological pH, enhancing in vivo stability .

Biological Activity Profiling

Q4: What experimental designs are recommended for evaluating antimicrobial or anticancer activity?

Answer:

In Vitro Assays :

- Antimicrobial Testing :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Target bacterial dihydrofolate reductase (DHFR) via enzyme inhibition assays .

- Anticancer Screening :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .

Q. In Vivo Models :

- Xenograft Studies : Use immunodeficient mice with human tumor grafts, monitoring tumor volume and survival .

Data Contradiction Analysis

Q5: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Source Identification :

- Compare assay conditions (e.g., pH, serum concentration) that may alter compound solubility .

- Verify strain/cell line authenticity (e.g., ATCC certification) .

- Methodological Harmonization :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Use positive controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

Solubility and Formulation Challenges

Q6: What strategies improve solubility and bioavailability for in vivo applications?

Answer:

- Co-Solvents : Use DMSO/PEG 400 mixtures for parenteral administration .

- Prodrug Design : Introduce ester groups at the benzamide moiety for hydrolytic activation .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance plasma half-life .

Q. Solubility Data (Analogous Compounds) :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 25.6 | |

| Water | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.